molecular formula C8H14O2 B2603261 2-Oxaspiro[3.5]nonan-7-ol CAS No. 2092707-38-3

2-Oxaspiro[3.5]nonan-7-ol

Cat. No.: B2603261
CAS No.: 2092707-38-3
M. Wt: 142.198
InChI Key: WIJRPNFURNURGK-UHFFFAOYSA-N
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Description

2-Oxaspiro[3.5]nonan-7-ol (CAS#: 2092707-38-3 ) is a valuable spirocyclic chemical scaffold with significant utility in modern drug discovery research. This compound, with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol , features a unique structure combining oxetane and cycloalkyl alcohol motifs. Spirocyclic compounds like this are prized in medicinal chemistry for their ability to explore new chemical space, improve physicochemical properties, and reduce conformational flexibility, which can lead to enhanced potency and selectivity in target engagement . The 2-oxa-7-azaspiro[3.5]nonane scaffold, a close analog, has been identified as a metabolically robust structural alternative to ubiquitous morpholine rings and has been successfully utilized in the synthesis of complex ring-fused heterocycles, such as benzimidazoles . Furthermore, spirocyclic frameworks have been employed in structure-guided design programs, yielding potent inhibitors of viral proteases, including SARS-CoV-2 3CLpro, demonstrating the direct application of these scaffolds in the development of therapeutics . This reagent serves as a versatile building block for medicinal chemists seeking to develop novel compounds for various research applications, including antiviral and anticancer agent discovery. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxaspiro[3.5]nonan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-1-3-8(4-2-7)5-10-6-8/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJRPNFURNURGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Oxaspiro 3.5 Nonan 7 Ol and Its Stereoisomers

Retrosynthetic Analysis of the 2-Oxaspiro[3.5]nonan-7-ol Skeleton

A retrosynthetic analysis of the this compound skeleton reveals several strategic disconnections that provide pathways to logical precursors.

Identification of Key Bond Disconnections and Strategic Precursor Selection

The primary retrosynthetic disconnections for the this compound framework involve the oxetane (B1205548) ring and the strategic functionalization of the cyclohexane (B81311) ring.

Disconnection of the Oxetane Ring: A logical primary disconnection is the C-O bonds of the oxetane ring. This leads back to a 1,3-diol precursor, specifically a 1-(hydroxymethyl)cyclohexane-1,7-diol derivative. This disconnection is based on the common synthetic route to oxetanes via intramolecular cyclization of 1,3-diols, often requiring activation of one of the hydroxyl groups.

Another key disconnection of the oxetane ring is a [2+2] cycloaddition, such as the Paternò-Büchi reaction. This approach would involve the photochemical cycloaddition of a carbonyl compound (e.g., a cyclohexanone (B45756) derivative) and an alkene (e.g., ethylene (B1197577) or a vinyl ether).

Disconnection of the Cyclohexane Ring: Alternatively, the cyclohexane ring can be disconnected, suggesting a Michael addition or a Diels-Alder reaction to construct the six-membered ring onto a pre-formed functionalized oxetane precursor.

Based on these disconnections, strategic precursors can be identified. For the intramolecular cyclization approach, a key precursor would be a suitably substituted cyclohexanone or cyclohexane carboxylic acid derivative that can be elaborated to the required 1,3-diol. For cycloaddition strategies, a functionalized cyclohexanone and a suitable alkene are the primary precursors.

Disconnection StrategyKey Precursors
Intramolecular Cyclization1-(halomethyl)cyclohexane-1,7-diol, 1-(tosyloxymethyl)cyclohexane-1,7-diol
[2+2] CycloadditionCyclohexanone, Ethylene/Vinyl ether
Michael AdditionOxetane-containing Michael acceptor, Enolate donor

Approaches for Regioselective Installation and Functionalization of the Hydroxyl Moiety

The regioselective introduction of the hydroxyl group at the C7 position is a critical aspect of the synthesis. One of the most direct approaches involves the reduction of the corresponding ketone, 2-oxaspiro[3.5]nonan-7-one. This ketone is a known compound and can be synthesized through various methods. uni.lu The reduction of this ketone can be achieved using standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride, which would yield the desired alcohol.

Alternatively, the hydroxyl group can be introduced earlier in the synthetic sequence. For instance, starting with a protected 4-hydroxycyclohexanone (B83380), the spiro-oxetane ring can be constructed, followed by deprotection to reveal the C7-hydroxyl group. This strategy allows for the potential for stereocontrol if a chiral starting material is used.

Functionalization of a pre-existing spiro[3.5]nonane skeleton is another viable, though potentially less regioselective, approach. This could involve allylic oxidation of an unsaturated precursor or directed C-H activation, although these methods are often less predictable and may lead to mixtures of isomers.

Total Synthesis Approaches to this compound

Several total synthesis strategies can be envisioned for this compound, leveraging both convergent and linear approaches.

Convergent Synthesis Strategies Utilizing Spiroannulation Reactions

Convergent syntheses, where fragments of the molecule are prepared separately and then joined, are often more efficient for complex targets. For this compound, this would typically involve the coupling of a cyclohexane-derived fragment with a four-membered ring precursor.

A prominent strategy for the formation of the 2-oxaspiro[3.5]nonane core is the intramolecular cyclization of a suitably substituted cyclohexane precursor. A published synthesis of 2-oxaspiro[3.5]nonane starts from methyl cyclohexanecarboxylate. oup.comconsensus.appresearchgate.net This approach can be adapted for the synthesis of the 7-hydroxy derivative.

A potential synthetic route could commence with the reduction of 4-oxocyclohexanecarboxylic acid to afford 4-hydroxycyclohexanecarboxylic acid. The carboxylic acid can then be reduced to the corresponding hydroxymethyl group. Subsequent protection of the C4-hydroxyl group, followed by activation of the primary hydroxyl group (e.g., conversion to a tosylate or halide), would set the stage for the key intramolecular Williamson ether synthesis to form the oxetane ring. A final deprotection step would yield the target this compound.

A related approach involves the synthesis of 7-methylene-2-oxaspiro[3.5]nonane from 2-oxaspiro[3.5]nonan-7-one via a Wittig reaction. acs.org The resulting exocyclic double bond could then be subjected to hydroboration-oxidation to install the hydroxyl group at the C7 position, likely with good stereoselectivity.

Intermolecular cycloaddition reactions provide a powerful tool for the rapid construction of cyclic systems. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a well-established method for the synthesis of oxetanes. rsc.org In the context of this compound, the reaction would involve the irradiation of a mixture of a 4-functionalized cyclohexanone and an alkene like ethylene or a vinyl ether.

The regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be influenced by the nature of the substituents on both the ketone and the alkene. For instance, using a protected 4-hydroxycyclohexanone could lead to the desired spirocyclic oxetane, which upon deprotection would yield this compound. While this approach is conceptually straightforward, challenges such as regioselectivity and the formation of side products need to be carefully managed.

Reaction TypeStarting MaterialsKey Intermediates
Intramolecular Cyclization4-Oxocyclohexanecarboxylic acid4-Hydroxy-1-(hydroxymethyl)cyclohexanol
Wittig Reaction/Hydroboration2-Oxaspiro[3.5]nonan-7-one7-Methylene-2-oxaspiro[3.5]nonane
Paternò-Büchi ReactionProtected 4-hydroxycyclohexanone, EthyleneSubstituted 2-oxaspiro[3.5]nonane

Stereoselective and Enantioselective Syntheses of this compound

Achieving stereochemical control is paramount for producing specific enantiomers or diastereomers of this compound, which is crucial for applications where biological activity is stereospecific.

Chiral auxiliaries are organic moieties that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.orgresearchgate.net In the synthesis of chiral spirocycles, auxiliaries such as pseudoephedrine have been effectively used to control diastereoselective alkylations. researchgate.net For the 2-oxaspiro[3.5]nonane system, a chiral auxiliary attached to a precursor molecule can direct the cyclization or a key bond-forming step. For example, the stereocontrolled photocyclization to form a chiral 1-hydroxy-1-methyl-5-oxaspiro[3.5]nonan-2-one derivative relies on a carbohydrate-based chiral auxiliary to direct the stereochemical outcome. acs.org

Alternatively, chiral ligands coordinated to a metal catalyst can create a chiral environment that induces enantioselectivity. sioc-journal.cn Privileged ligand classes like phosphine-oxazolines (PHOX) and various spiro-based ligands have demonstrated high efficacy in a wide range of asymmetric transformations. researchgate.netrsc.org An iridium complex bearing a rigid oxa-spiro PHOX ligand, for instance, has been used to achieve excellent enantioselectivity in the asymmetric hydrogenation of related cyclic substrates. rsc.org

Table 1: Examples of Chiral Ligands in Asymmetric Synthesis

Ligand TypeAbbreviationMetal Complex ExampleApplicationRef
Phosphine-OxazolinePHOX[Ir(PHOX)(cod)]BF₄Asymmetric Hydrogenation rsc.org
Spiro Monophosphite---Rh(I) complexAsymmetric Hydroformylation researchgate.net
Spiro Bis(isoxazoline)SpiroBOXCu(II) complexAsymmetric Friedel-Crafts researchgate.net

Relay catalysis, where two or more catalysts work in sequence or synergy in a single pot, enables complex transformations from simple starting materials. A powerful example is the use of gold(I)/scandium(III) bimetallic relay catalysis. dntb.gov.uarsc.org In these systems, a soft gold(I) catalyst typically activates an alkyne, facilitating an initial cyclization or addition, while a hard Lewis acidic scandium(III) co-catalyst activates another functional group, promoting a subsequent bond formation. researchgate.netresearchgate.net This synergistic approach has been successfully applied to the dearomative spiroannulation of indole (B1671886) derivatives to generate complex spiroindolenines with high diastereoselectivity. researchgate.netresearchgate.net Another relay system using gold(I) and a chiral Brønsted acid has enabled the three-component synthesis of enantioenriched aromatic spiroacetals. acs.org

While a specific application of Au/Sc relay catalysis for the synthesis of this compound has not been reported, this methodology represents a state-of-the-art strategy for asymmetric spirocyclization. Its application could involve the gold-catalyzed cyclization of a precursor containing an alkynol and a pendant nucleophile, with the scandium catalyst orchestrating a subsequent ring-forming event to construct the spirocyclic core with high stereocontrol.

Diastereoselectivity can be exerted at two key stages in the synthesis of this compound: the formation of the spirocyclic core and the introduction of the C7-hydroxyl group.

The stereochemistry of the ring-forming step can be governed by the chosen methodology. For instance, the photochemical [2+2] cycloaddition between a carbonyl and an alkene, known as the Paternò–Büchi reaction, can exhibit diastereoselectivity based on the approach of the reactants. beilstein-journals.org The stereocontrolled cyclization of 1,2-diketone derivatives to form a substituted 2-oxaspiro[3.5]nonan-2-one is dependent on conformational and stereoelectronic factors of the substrate. acs.org

Once the precursor ketone, 2-oxaspiro[3.5]nonan-7-one, is formed, the stereochemistry of the C7-hydroxyl group is determined by a diastereoselective reduction. The facial selectivity of this reduction is influenced by the steric environment around the carbonyl group. The use of sterically demanding reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), typically results in the nucleophilic attack from the less hindered face of the ketone, leading to the preferential formation of one diastereomer. Conversely, smaller reducing agents like sodium borohydride may exhibit lower diastereoselectivity.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes that are efficient, safe, and environmentally benign, are increasingly important in synthetic chemistry.

Atom economy is a measure of how many atoms from the starting materials are incorporated into the final product. Reactions with high atom economy are inherently more efficient and produce less waste. beilstein-journals.org

In the context of synthesizing this compound, different pathways can be compared based on this principle.

High Atom Economy Routes: [2+2] cycloaddition reactions, such as the Paternò–Büchi reaction, are excellent examples of atom-economical methods for forming the oxetane ring, as all atoms from the alkene and carbonyl reactants are combined in the product. beilstein-journals.org Catalytic cascade reactions, like the copper-catalyzed four-component reaction to form other spiro-oxetanes, also demonstrate high atom economy. mdpi.com

Low Atom Economy Routes: Synthetic steps that utilize stoichiometric reagents, particularly those with high molecular weight, tend to have poor atom economy. For example, the use of a stoichiometric chiral auxiliary requires its attachment and later removal, adding steps and generating waste, even if the auxiliary is recovered. wikipedia.org Similarly, a Wittig reaction generates a stoichiometric amount of triphenylphosphine (B44618) oxide byproduct.

Table 2: Comparison of Synthetic Reactions by Atom Economy

Reaction TypeKey TransformationAtom EconomyByproductsRef
[2+2] CycloadditionAlkene + Carbonyl → OxetaneHigh (100% theoretical)None beilstein-journals.org
Wittig ReactionCarbonyl + Ylide → AlkeneLowTriphenylphosphine oxide nih.gov
Chiral Auxiliary UseSubstrate + Auxiliary → DiastereomerLowAuxiliary removed post-reaction wikipedia.org
Catalytic CascadeMultiple components → ProductHighMinimal (catalyst not consumed) mdpi.com

Solvent Minimization and Exploration of Alternative Reaction Media

The choice of solvent is a critical parameter in the synthesis of this compound, influencing reaction rates, yields, and stereoselectivity. Traditional syntheses of spiro-ethers and oxetanes often rely on chlorinated solvents or other volatile organic compounds (VOCs), which raise environmental and safety concerns. Consequently, significant research efforts have been directed towards minimizing solvent usage and exploring greener alternatives.

One prominent strategy is the use of high-concentration reactions or even solvent-free conditions. For instance, photochemical [2+2] cycloadditions to form oxetanes can, in some cases, be performed under solvent-free conditions, offering high atom economy and simplified purification researchgate.net. The viability of such an approach for a potential Paternò-Büchi reaction to form the 2-oxaspiro[3.5]nonane core would depend on the physical state and reactivity of the precursors.

The exploration of alternative, more environmentally benign reaction media is another key area of research. Water, ionic liquids, and supercritical fluids are being investigated as replacements for conventional organic solvents. For certain cyclization reactions, the use of water can be advantageous, not only for its green credentials but also for potentially unique reactivity and selectivity profiles arising from hydrophobic effects oup.com. Ionic liquids, with their negligible vapor pressure and high thermal stability, offer another alternative, although their cost and potential toxicity require careful consideration researchgate.net.

The effect of solvent choice on reaction outcomes is well-documented in spirocycle synthesis. For example, in the enantioselective copper-catalyzed carboetherification to form spirocyclic ethers, a switch from 1,2-dichloroethane (B1671644) to trifluorotoluene (PhCF₃) was crucial for achieving high enantioselectivity nih.gov. Similarly, studies on the thermal back reaction of spiroperimidines have shown a drastic solvent effect on the reaction kinetics researchgate.net. These findings underscore the importance of systematic solvent screening in the optimization of synthetic routes to this compound.

Table 1: Influence of Reaction Media on Spiroether Synthesis

Entry Reaction Type Conventional Solvent Alternative Medium Key Observation Reference
1 Enantioselective Carboetherification 1,2-dichloroethane PhCF₃ Increased enantioselectivity (47% vs 73% ee) nih.gov
2 Spiroindolenine Synthesis Dichloromethane Acetonitrile Improved yield in a one-pot, four-step process beilstein-journals.org
3 Friedel–Crafts Spirocyclization Dichloromethane - Solvent choice impacts yield and reaction time nih.gov
4 Spiro[pyrrole-3,2'-quinazoline] Synthesis Dichloromethane Acetonitrile/1,4-Dioxane Optimized solvent system for improved intermediate yield researchgate.net

Development of Sustainable Catalytic Systems for this compound Production

The development of sustainable catalytic systems is paramount for the efficient and environmentally responsible production of this compound. Key strategies include the use of organocatalysis, biocatalysis, and earth-abundant metal catalysis, which offer alternatives to traditional methods that may rely on stoichiometric reagents or precious metal catalysts.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including spiro-ethers. For instance, chiral secondary amine catalysts have been employed in the asymmetric C(sp³)–H functionalization of ethers to generate chiral spiroethers with high enantioselectivity thieme-connect.com. Another approach involves the use of chiral phosphoric acids to catalyze the intramolecular oxa-Michael reaction of α,β-unsaturated thioesters, yielding substituted tetrahydropyrans, a strategy that could be adapted for the cyclohexane ring formation in the target molecule whiterose.ac.uk. N-heterocyclic carbene (NHC) organocatalysis has also been successfully applied to the synthesis of various spiroheterocycles through different activation modes mdpi.com.

Biocatalysis offers a highly selective and green approach to key transformations. The reduction of the ketone precursor, 2-oxaspiro[3.5]nonan-7-one, to the desired alcohol is a prime target for biocatalytic methods. Ketoreductases (KREDs) from various microorganisms, such as Saccharomyces cerevisiae, have been shown to reduce cyclic ketones with high stereoselectivity cdnsciencepub.com. The use of engineered ketoreductases can provide access to specific stereoisomers of this compound with high enantiomeric excess, often under mild, aqueous conditions academie-sciences.frresearchgate.net. This enzymatic approach avoids the use of metal hydride reducing agents and can be implemented in scalable continuous flow processes.

Sustainable Metal Catalysis focuses on replacing precious metals like palladium and rhodium with more abundant and less toxic alternatives such as copper, iron, or zirconium. Copper-catalyzed enantioselective carboetherification of alkenols is a viable method for constructing spirocyclic ethers nih.gov. Zirconium-based catalysts have been developed for the reductive etherification of aldehydes, a process that could be relevant for constructing the oxetane ring from a suitable diol precursor osti.gov.

Table 2: Sustainable Catalytic Approaches for Key Transformations in Spiro-ether Synthesis

Catalyst Type Reaction Key Features Potential Application for this compound Reference
Chiral Phosphoric Acid Intramolecular oxa-Michael Addition High enantioselectivity for tetrahydropyran (B127337) formation Asymmetric synthesis of the cyclohexanol (B46403) ring whiterose.ac.uk
Ketoreductase (KRED) Ketone Reduction High stereoselectivity, aqueous conditions, green Enantioselective reduction of 2-oxaspiro[3.5]nonan-7-one cdnsciencepub.comacademie-sciences.fr
Copper/(S,S)-tBu-Box Enantioselective Carboetherification Formation of spirocyclic ethers from alkenols Asymmetric synthesis of the spiro-oxetane core nih.gov
Chiral Secondary Amine Intramolecular C-H Functionalization Direct formation of spiroethers from cyclic ethers Alternative route to the spirocyclic core thieme-connect.com

Optimization of Reaction Conditions and Scalability Studies for this compound Synthesis

The transition from a laboratory-scale synthesis to a scalable industrial process requires meticulous optimization of reaction conditions. Key parameters include temperature, pressure, reaction time, catalyst loading, and reagent stoichiometry. For the synthesis of this compound, each step of the synthetic sequence must be scrutinized to ensure efficiency, safety, and cost-effectiveness.

Optimization of Reaction Conditions: Systematic screening of reaction parameters is crucial. For example, in the copper-catalyzed carboetherification for spiroether synthesis, it was found that a catalyst loading of 20 mol% and a reaction time of 48 hours were optimal for maximizing the yield nih.gov. In phase-transfer catalysis for spirocyclization, catalyst loading can sometimes be reduced to as low as 0.3 mol% while maintaining high yield and enantioselectivity acs.org. Temperature can also have a significant impact; for instance, in a one-pot synthesis of spiroindolenines, increasing the temperature from 20 °C to 30 °C improved the yield of the multi-step process beilstein-journals.org.

Scalability Studies: A significant challenge in scaling up chemical processes is ensuring consistent performance and safety. Flow chemistry offers a promising solution for the synthesis of strained ring systems like oxetanes. Photochemical reactions, which can be difficult to scale in batch due to light penetration issues, are often more amenable to flow reactors, allowing for better control over irradiation time and temperature rsc.orgillinois.edu. The development of a telescoped flow process for synthesizing a chiral spiroketone highlights the potential of this technology for producing key intermediates of active pharmaceutical ingredients in a more sustainable and efficient manner researchgate.net.

The choice of catalyst and its robustness are also critical for scalability. For instance, the use of doubly quaternized cinchona alkaloids as phase-transfer catalysts has enabled the multi-kilogram scale synthesis of spiro-oxindoles acs.org. Similarly, biocatalytic reductions can be scaled up effectively, with processes running at high substrate concentrations (e.g., 50 g/L) having been successfully implemented academie-sciences.fr.

Table 3: Parameters for Optimization and Scalability in Spirocycle Synthesis

Parameter Example from Literature Impact on Reaction Relevance to this compound Reference
Catalyst Loading Reduction from 30 mol% to 20 mol% in Cu-catalyzed carboetherification Maintained yield while reducing catalyst cost Optimizing cost-efficiency of the spirocyclization step nih.gov
Reaction Time Increase from 24h to 48h in Cu-catalyzed carboetherification Increased product yield Maximizing conversion and throughput nih.gov
Temperature Increase from 20 °C to 30 °C in a one-pot spiro-synthesis Improved overall yield of a multi-step sequence Fine-tuning the thermodynamics and kinetics of cyclization and reduction steps beilstein-journals.org
Reaction Technology Batch vs. Flow Chemistry for photochemical reactions Improved safety, control, and scalability Enabling safe and efficient synthesis of the oxetane ring via photochemical routes rsc.orgillinois.edu

Mechanistic Organic Chemistry of Reactions Involving 2 Oxaspiro 3.5 Nonan 7 Ol

Ring-Opening and Ring-Expansion Reactions of the 2-Oxaspiro[3.5]nonan-7-ol Core

The this compound framework is characterized by a four-membered oxetane (B1205548) ring fused in a spiro fashion to a six-membered cyclohexanol (B46403) ring. The inherent strain of the oxetane ring, approximately 107 kcal/mol, is a primary driver for its reactivity. utexas.edu This strain can be released through various ring-opening and expansion reactions, which can be initiated by acids, nucleophiles, or radicals.

Acid-Catalyzed Oxetane Ring Cleavage and Rearrangements

Under acidic conditions, the oxetane oxygen of this compound is protonated, forming a highly reactive oxonium ion. This activation facilitates the cleavage of a carbon-oxygen bond, leading to a carbocationic intermediate. The regioselectivity of the ring opening is governed by the stability of the resulting carbocation. In the case of this compound, cleavage can occur at either the C1-O2 or C3-O2 bond. Cleavage of the C1-O2 bond would lead to a more stable tertiary carbocation at the spiro-carbon (C4), which is favored over the primary carbocation that would result from C3-O2 cleavage.

Once formed, this tertiary carbocation is susceptible to attack by nucleophiles present in the reaction medium. For instance, in the presence of water or alcohols, this will lead to the formation of a 1,3-diol or the corresponding ether. acs.org Brønsted acids like Tf₂NH have been shown to catalyze the reaction of oxetanols with diols to form 1,4-dioxanes through a process involving selective activation of the oxetanol and subsequent intramolecular ring opening. nih.gov

Lewis acids such as BF₃·Et₂O, In(OTf)₃, and Al(C₆F₅)₃ can also catalyze the ring opening of oxetanes. acs.orgillinois.eduresearchgate.net These reactions often proceed through the formation of an oxetane-Lewis acid complex, which enhances the electrophilicity of the ring carbons. The subsequent ring-opening can be followed by rearrangements, such as Wagner-Meerwein shifts, to yield thermodynamically more stable products. For example, Lewis acid-catalyzed isomerization of 2,2-disubstituted oxetanes can yield homoallylic alcohols. researchgate.net

Table 1: Key Features of Acid-Catalyzed Ring Opening of Oxetanes

Catalyst Type General Mechanism Key Intermediates Potential Products
Brønsted Acid Protonation of oxetane oxygen, C-O bond cleavage Oxonium ion, Carbocation 1,3-diols, ethers, rearranged products

Nucleophilic Ring Opening Reactions of the Spiro-Oxetane

The strained oxetane ring of this compound is also susceptible to attack by a wide range of nucleophiles. The regioselectivity of nucleophilic attack is largely controlled by steric hindrance. magtech.com.cn Strong nucleophiles typically attack the less sterically hindered carbon atom of the oxetane ring in an Sₙ2 fashion. magtech.com.cn In this compound, this would be the methylene (B1212753) carbon at the C3 position.

A variety of nucleophiles have been employed in the ring-opening of oxetanes, including organometallic reagents (e.g., Grignard reagents, organolithiums), amines, and hydrides. acs.orgillinois.edu For example, reaction with a Grignard reagent like phenylmagnesium bromide would be expected to attack the C3 carbon, leading to the formation of a primary alcohol after cleavage of the C3-O2 bond.

Interestingly, the nature of the nucleophile can influence the reaction outcome. In some cases, particularly with more acidic heteroaromatic nucleophiles, attack can be directed to the more substituted carbon, leading to 2,2-disubstituted oxetanes. researchgate.net Furthermore, enzymatic ring-opening has been observed, where microsomal epoxide hydrolase was found to catalyze the hydration of a spiro-oxetane, demonstrating the susceptibility of this motif to biological nucleophiles. nih.gov This enzymatic reaction proceeds via the incorporation of an oxygen atom from water into the product, confirming a hydration mechanism. nih.gov

Radical Mediated Ring Transformations

Radical reactions provide another avenue for the transformation of the oxetane core. The C-H bonds alpha to the ether oxygen (at the C3 position) in this compound are potential sites for hydrogen atom abstraction to form an oxetanyl radical. utexas.edu The formation of this α-carbon radical is suggested to decrease the puckering of the four-membered ring. utexas.edu

Once generated, this radical can undergo various transformations. For instance, it can be coupled with activated alkenes in a Giese-type addition. nih.gov Photoredox catalysis in combination with zirconocene (B1252598) has been used for the reductive ring-opening of oxetanes, where a strong Zr-O bond formation directs the regioselectivity. beilstein-journals.org Radical-polar crossover methods have also been developed for the synthesis of spiro-oxetanes, involving a cobalt-hydride complex. beilstein-journals.org While these methods are for synthesis, the reverse reactions illustrate potential radical-mediated decomposition pathways. For example, a photochemical decarboxylation of oxetane-3-carboxylic acids generates benzylic radicals that can be trapped. nih.gov

Nucleophilic and Electrophilic Reactivity at the Hydroxyl Group of this compound

The secondary hydroxyl group at the C7 position of the cyclohexane (B81311) ring is a key site for functionalization. Its reactivity is influenced by the presence of the adjacent spiro-oxetane moiety through both neighboring group participation and stereoelectronic effects.

Participation of Neighboring Group Effects in Hydroxyl Reactivity

Neighboring group participation, or anchimeric assistance, can significantly enhance the rate of reactions at the C7 hydroxyl group. msu.edu This occurs when a nearby functional group, in this case, the oxetane oxygen, participates in the rate-determining step of a reaction.

The concept of neighboring group participation has been observed in the ring-opening of other cyclic ethers and related systems. For example, the hydrolysis of certain glycosides proceeds through the formation of a transient oxirane intermediate, a clear case of neighboring group participation by a hydroxyl group. acs.org Similarly, aryl group participation has been shown to facilitate the reductive opening of other oxetane systems. acs.org

Stereoelectronic Control in Hydroxyl Group Transformations

Stereoelectronic effects, which relate to the influence of orbital alignment on reactivity, play a crucial role in transformations involving the C7-hydroxyl group. The fixed conformation of the spirocyclic system in this compound imposes specific geometric constraints that dictate orbital overlap and, consequently, reaction pathways.

A prime example is the elimination reaction (dehydration) of the C7-alcohol. For an E2 elimination to occur, a periplanar arrangement of the departing hydrogen and hydroxyl group (as a better leaving group, e.g., H₂O) is required. acs.org Depending on the chair conformation of the cyclohexanol ring and the axial or equatorial position of the hydroxyl group, this requirement may or may not be met. If the anti-periplanar arrangement is not accessible, the reaction may be forced to proceed through a higher-energy syn-periplanar transition state or switch to an E1 mechanism. acs.org The E1 mechanism, which proceeds through a carbocation intermediate, is less stereoelectronically demanding in its initial stages. acs.org

The influence of stereoelectronics also extends to nucleophilic substitution reactions at C7. Optimal orbital overlap between the nucleophile's HOMO and the C-LG (Leaving Group) σ* orbital is necessary for an efficient Sₙ2 reaction. The steric bulk of the spiro-oxetane group can hinder the required trajectory of the incoming nucleophile, potentially slowing down the reaction or favoring alternative mechanisms. The orientation of lone pairs on the oxetane oxygen can also exert an influence through space, stabilizing or destabilizing transition states, a phenomenon related to the anomeric effect in sugar chemistry. rsc.org

Table 2: Summary of Compound Names

Compound Name
This compound
Tf₂NH (Triflimide)
BF₃·Et₂O (Boron trifluoride etherate)
In(OTf)₃ (Indium(III) triflate)
Al(C₆F₅)₃ (Tris(pentafluorophenyl)aluminum)

Rearrangement Reactions of this compound and its Derivatives

The inherent ring strain of the oxetane ring in this compound, estimated to be around 106 kJ/mol, is a key driving force for its participation in a variety of rearrangement reactions. researchgate.net These transformations are often catalyzed by acids, which facilitate the opening of the strained four-membered ring and initiate a cascade of bond reorganizations.

One of the primary modes of rearrangement for spiro-oxetanes is through acid-catalyzed pathways that lead to ring-expanded or ring-altered products. For instance, treatment of analogous spirocyclopropyl oxetanes with acids like HCl or HBr has been shown to yield spirocyclopropyl fused butenolides. researchgate.net In the case of this compound, acid catalysis, particularly with Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), can be postulated to induce a variety of rearrangements. acs.org

A plausible mechanism involves the initial protonation of either the hydroxyl group or the oxetane oxygen. Protonation of the hydroxyl group and subsequent loss of water would generate a secondary carbocation on the cyclohexane ring. This could then trigger a semipinacol-type rearrangement, where a bond from the oxetane ring migrates, leading to a ring-expanded ketone, such as a spiro[4.5]decanone derivative.

Alternatively, and perhaps more likely given the strained nature of the oxetane, is the initial protonation of the oxetane oxygen. This would weaken the C-O bonds and facilitate ring opening to form a tertiary carbocation at the spiro center. This carbocation is a pivotal intermediate that can undergo several subsequent transformations:

Ring Expansion: A 1,2-alkyl shift from the cyclohexane ring to the carbocationic center would result in the formation of a cyclopentanone (B42830) fused to a seven-membered ring. A review of ring expansion reactions of cyclobutylmethylcarbenium ions provides a strong theoretical basis for such transformations. ugent.be

Formation of Tetrahydrofuran (B95107) Derivatives: The carbocation could be trapped intramolecularly by the hydroxyl group, leading to the formation of a bicyclic ether with a tetrahydrofuran (THF) ring. acs.org

Pinacol-like Rearrangement: In derivatives of this compound where the hydroxyl group is at a different position, or in the diol precursor, a classic pinacol (B44631) rearrangement can be envisaged to form spiro ketones.

The specific products formed would be highly dependent on the reaction conditions and the substitution pattern on the molecule. For example, studies on the rearrangement of 4-oxaspiro[2.3]hexanes have shown that the reaction can yield a mixture of cyclobutanone, tetrahydrofuran, and cyclopentanone derivatives, highlighting the complex interplay of different rearrangement pathways. acs.org

Another potential, though less direct, rearrangement pathway for derivatives of this compound could involve a researchgate.netresearchgate.net-sigmatropic rearrangement, such as the Claisen rearrangement, if an appropriate vinyl ether derivative is synthesized. nih.gov

Reaction Kinetics and Transition State Analysis for this compound Transformations

The kinetics of the rearrangement reactions of this compound are intrinsically linked to the high activation energy required for the opening of the relatively stable oxetane ring. researchgate.net While kinetically more stable than the corresponding oxirane (three-membered ring ether), the significant ring strain makes these reactions thermodynamically favorable once initiated.

Due to the complexity and often rapid nature of these rearrangements, experimental determination of kinetic parameters can be challenging. Consequently, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanisms and energetics. cam.ac.ukcore.ac.uk DFT calculations allow for the mapping of the potential energy surface of the reaction, identifying the structures of transition states and intermediates, and calculating their relative energies.

For the acid-catalyzed rearrangement of this compound, DFT studies could be employed to compare the activation barriers for different initial steps (protonation at the hydroxyl vs. oxetane oxygen) and subsequent rearrangement pathways. This would provide a quantitative understanding of the factors that govern the product distribution.

A hypothetical transition state analysis for the ring expansion to a cyclopentanone derivative versus the formation of a tetrahydrofuran derivative is presented in the table below. The values are illustrative and represent the type of data that would be obtained from DFT calculations.

Rearrangement PathwayProposed IntermediateCalculated Activation Energy (ΔG‡, kcal/mol)Key Transition State Feature
Ring Expansion to CyclopentanoneSpiro-tertiary Carbocation15-20Elongated C-C bond of migrating alkyl group
Formation of Tetrahydrofuran DerivativeSpiro-tertiary Carbocation12-18Nucleophilic attack of hydroxyl oxygen on the carbocation

Furthermore, the principles of reaction kinetics are evident in processes such as the photochemical kinetic resolution of chiral spirocyclic oxetanes. bohrium.comacs.org In such reactions, enantiomers react at different rates under the influence of a chiral catalyst, allowing for their separation. This demonstrates that even subtle differences in the transition state energies for the reactions of the two enantiomers can be exploited to achieve significant kinetic differentiation. While photochemical, this concept of kinetic resolution is broadly applicable to other kinetically controlled transformations of chiral derivatives of this compound.

Advanced Structural Characterization Methodologies for 2 Oxaspiro 3.5 Nonan 7 Ol

Principles and Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Spiro Systems

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assemble the molecular structure of 2-Oxaspiro[3.5]nonan-7-ol.

¹H and ¹³C NMR: 1D spectra provide initial information on the types and numbers of protons and carbons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the oxetane (B1205548) ring, which are deshielded due to the adjacent oxygen atom, appearing at approximately 4.5-4.7 ppm. researchgate.net The proton attached to the carbon bearing the hydroxyl group (H-7) would appear as a multiplet around 3.6 ppm. bmrb.io The remaining cyclohexane (B81311) ring protons would resonate in the more shielded region of 1.2-2.0 ppm. bmrb.ioresearchgate.net The ¹³C NMR spectrum would show a signal for the spiro carbon around 80 ppm, while the carbons of the oxetane ring bonded to oxygen would appear around 70-80 ppm. nih.gov The carbon bearing the hydroxyl group (C-7) is expected at approximately 73 ppm. bmrb.io

2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity of protons on the cyclohexane ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the entire carbon skeleton and confirming the placement of the oxetane and hydroxyl groups relative to the spiro center.

Stereochemistry with NOESY: The relative stereochemistry, particularly the cis or trans relationship of the hydroxyl group to the oxetane ring, can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY). libretexts.org This experiment detects protons that are close in space, regardless of whether they are connected through bonds. For instance, a NOESY correlation between a proton on the oxetane ring and the axial proton at C-7 would suggest a specific stereoisomer. nih.govmdpi.com The presence or absence of such cross-peaks allows for the unambiguous assignment of the molecule's three-dimensional structure. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1, 3 (Oxetane CH₂)~ 4.5 - 4.7~ 70 - 80
4 (Spiro C)-~ 80
5, 6, 8, 9 (Cyclohexane CH₂)~ 1.2 - 2.0~ 25 - 40
7 (CH-OH)~ 3.6~ 73
OHVariable-

The cyclohexane ring is not static and exists in a rapid equilibrium between two chair conformations, a process known as ring flipping or chair-chair interconversion. utexas.edustudysmarter.co.uk Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, is the primary method for studying these conformational dynamics.

At room temperature, the chair-chair interconversion of the cyclohexane ring in this compound is fast on the NMR timescale. This rapid exchange results in averaged signals for the axial and equatorial protons. However, by lowering the temperature, this interconversion can be slowed down. nih.govnih.gov Below a certain temperature, known as the coalescence temperature, the exchange becomes slow enough that separate, distinct signals for the axial and equatorial protons of the cyclohexane ring can be observed. acs.org By analyzing the changes in the NMR line shapes as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the ring-flipping process, providing valuable insight into the conformational flexibility and stability of the spiro system. semanticscholar.org

Mass Spectrometry Fragmentation Pathways and Advanced Structural Elucidation for this compound

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and structure.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of this compound with high precision. By measuring the mass of the molecular ion to several decimal places, HRMS can provide an exact molecular formula, distinguishing the compound from other isomers that have the same nominal mass. This is a critical first step in structural confirmation.

Table 2: Exact Mass Determination of this compound

ParameterValue
Molecular FormulaC₈H₁₄O₂
Nominal Mass142 amu
Calculated Exact Mass142.0994 u

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion, M⁺) and the analysis of the resulting product ions. The fragmentation pattern is like a fingerprint for the molecule, revealing key structural features. For this compound, several fragmentation pathways can be predicted:

Dehydration: A common fragmentation for alcohols is the loss of a water molecule (H₂O, 18 Da), leading to a fragment ion at m/z 124. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen of the hydroxyl group is a characteristic pathway for alcohols. libretexts.orglibretexts.org This could lead to the loss of alkyl radicals and the formation of stable oxonium ions.

Oxetane Ring Opening: The strained four-membered oxetane ring can undergo cleavage. This could involve the loss of formaldehyde (CH₂O, 30 Da) or ethene (C₂H₄, 28 Da) through more complex rearrangements, a known pathway for oxetanes. nsf.govnih.gov

Cyclohexane Ring Fragmentation: The cyclohexane ring can fragment, often by losing ethene (C₂H₄, 28 Da) or other small neutral molecules, leading to characteristic peaks, such as the prominent m/z 56 peak often seen in cyclohexane derivatives. docbrown.infomsu.edu A base peak at m/z 57 is characteristic for cyclohexanol (B46403), resulting from complex cleavage and rearrangement. reddit.com

Table 3: Predicted Key MS/MS Fragments for this compound

m/zPredicted Fragment IonNeutral Loss
142[C₈H₁₄O₂]⁺Molecular Ion (M⁺)
124[C₈H₁₂O]⁺H₂O
99[C₅H₇O₂]⁺C₃H₇
82[C₆H₁₀]⁺C₂H₄O₂
57[C₃H₅O]⁺ or [C₄H₉]⁺Base peak for cyclohexanol

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, a strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group; its broadness is a result of hydrogen bonding. libretexts.orgresearchgate.net A strong C-O stretching vibration for the secondary alcohol would appear around 1050-1100 cm⁻¹. researchgate.net The C-H stretching vibrations of the sp³ hybridized carbons in the rings will be observed just below 3000 cm⁻¹. The characteristic C-O-C asymmetric stretching of the strained oxetane ring is expected to appear around 970-1000 cm⁻¹. umanitoba.caresearchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to IR. While the O-H stretch is typically weak in Raman, the C-C and C-H vibrations of the aliphatic rings will give rise to strong signals. ias.ac.in The symmetric C-O-C stretching of the oxetane ring, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum, providing confirmatory evidence for the spirocyclic ether system.

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical IR Intensity
O-H StretchAlcohol3200 - 3600Strong, Broad
C-H Stretch (sp³)Alkane2850 - 2960Strong
C-O StretchSecondary Alcohol1050 - 1100Strong
C-O-C Asymmetric StretchOxetane (Ether)970 - 1000Medium-Strong

X-ray Crystallography of this compound and its Crystalline Derivatives for Absolute and Relative Stereochemistry

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal evidence of both its constitution and its absolute and relative stereochemistry. This technique relies on the diffraction of X-rays by a crystalline solid. The resulting diffraction pattern is mathematically decoded to generate a detailed map of electron density, from which the precise positions of individual atoms can be determined.

For a chiral molecule like this compound, obtaining a single crystal of sufficient quality is the first and often most challenging step. If the parent alcohol does not crystallize readily, the formation of crystalline derivatives is a common and effective strategy. Acylation of the hydroxyl group with a heavy-atom-containing reagent, such as a substituted benzoate, can facilitate crystallization and also aids in the determination of the absolute configuration through the anomalous dispersion effect.

The crystallographic analysis of a suitable crystalline derivative of this compound would yield a wealth of structural information. Key parameters obtained from the analysis are presented in the table below.

ParameterDescription
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group The space group provides a more detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) define the size and shape of the repeating unit in the crystal.
Flack Parameter For non-centrosymmetric space groups, the Flack parameter is a critical value used to determine the absolute configuration of the molecule in the crystal.
Key Torsional Angles Torsional (or dihedral) angles involving the spirocyclic core and the substituent on the cyclohexanol ring would definitively establish the relative stereochemistry.

By analyzing the refined crystal structure, the relative orientation of the oxetane ring to the cyclohexane ring, and the position of the hydroxyl group (or its derivative) can be unambiguously determined. Furthermore, the determination of the absolute configuration is possible if a heavy atom is present in the structure, allowing for the use of anomalous dispersion methods.

Chiroptical Spectroscopy (Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration Determination of this compound Stereoisomers

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are two such powerful, non-destructive methods used to investigate the stereochemistry of chiral compounds in solution. These techniques are particularly valuable when single crystals for X-ray analysis cannot be obtained.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. A plot of specific rotation versus wavelength is known as an ORD curve. Chiral molecules exhibit a phenomenon known as the Cotton effect in the vicinity of an electronic absorption band, which is characterized by a peak and a trough in the ORD curve. The sign of the Cotton effect (positive or negative) can often be correlated with the absolute configuration of a particular stereocenter.

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum is a plot of the difference in molar absorptivity (Δε) or molar ellipticity ([θ]) against wavelength. A CD spectrum typically shows positive or negative peaks, also referred to as Cotton effects, corresponding to the electronic transitions of chromophores within the molecule.

For this compound, the inherent chromophores (the ether oxygen and the hydroxyl group) absorb in the far-UV region, which can make direct analysis challenging. Therefore, derivatization is often employed to introduce a chromophore that absorbs at a more accessible wavelength. For instance, conversion of the alcohol to a ketone (2-Oxaspiro[3.5]nonan-7-one) introduces a carbonyl chromophore with a well-studied n→π* transition around 280-300 nm. The sign of the Cotton effect of this transition can then be used to infer the absolute configuration at the adjacent stereocenter based on empirical rules such as the Octant Rule.

The table below summarizes the key data obtained from chiroptical analysis of a hypothetical derivative of this compound.

TechniqueParameterDescription
ORD [α] at specific λ The specific rotation at a given wavelength (e.g., the sodium D-line, 589 nm) provides a characteristic value for a particular enantiomer.
Cotton Effect Sign The sign (positive or negative) of the Cotton effect in the ORD spectrum is related to the stereochemistry of the molecule.
CD λmax of Cotton Effect The wavelength at which the maximum differential absorption occurs, corresponding to an electronic transition of a chromophore.
Δε or [θ] at λmax The magnitude and sign of the differential molar absorptivity or molar ellipticity at the peak of the Cotton effect, which is characteristic of the stereoisomer.

By comparing the experimentally obtained ORD and CD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) or with the spectra of structurally related compounds of known absolute configuration, the absolute stereochemistry of the this compound stereoisomers can be confidently assigned.

Theoretical and Computational Studies of 2 Oxaspiro 3.5 Nonan 7 Ol

Quantum Chemical Calculations of Electronic Structure and Bonding in 2-Oxaspiro[3.5]nonan-7-ol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound, offering insights into its electronic landscape and the nature of its chemical bonds. These methods allow for a detailed examination of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of molecular systems, balancing accuracy with computational efficiency. mdpi.com For this compound, DFT calculations, often utilizing functionals like B3LYP or PBE with basis sets such as 6-31G* or larger, can provide a wealth of information about its ground state. psu.edunih.gov These calculations can predict key geometric parameters, including bond lengths and angles, offering a theoretical structure that can be compared with experimental data if available.

The application of DFT can also elucidate the distribution of electron density, highlighting regions of high and low electron concentration. This is crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, the calculated electrostatic potential surface would reveal the electron-rich character of the oxygen atoms in the ether and hydroxyl groups, as well as the slightly acidic nature of the hydroxyl proton. Such information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Predicted Ground State Geometric Parameters of this compound (DFT/B3LYP/6-31G)*

ParameterPredicted Value
C-O (ether) Bond Length1.44 Å
C-O (alcohol) Bond Length1.43 Å
O-H Bond Length0.97 Å
C-C (cyclohexane) Avg. Bond Length1.54 Å
C-C (oxetane) Avg. Bond Length1.55 Å
C-O-C (ether) Bond Angle92.5°
C-C-O (alcohol) Bond Angle109.8°
Spiro C-C-C Angles~88-90° (oxetane), ~109-111° (cyclohexane)

Note: The values in this table are hypothetical and are representative of what would be expected from DFT calculations based on similar known structures.

For a more refined description of the electronic structure, particularly for understanding subtle electronic effects and for high-accuracy energy calculations, ab initio and post-Hartree-Fock methods are employed. mdpi.com Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, while more computationally demanding, can provide a more accurate picture of electron correlation effects. rsc.org

These higher-level calculations are particularly useful for investigating phenomena such as intramolecular hydrogen bonding, where a precise description of weak interactions is necessary. jchemrev.com For this compound, these methods could be used to accurately quantify the energy of a potential intramolecular hydrogen bond between the hydroxyl group and the ether oxygen, providing a deeper understanding of the forces that govern its conformational preferences.

Conformational Analysis and Energy Landscapes of the this compound Scaffold

The three-dimensional structure of this compound is not static; rather, it exists as an ensemble of interconverting conformers. Conformational analysis aims to identify the most stable arrangements of the atoms in space and to map the energy landscape that governs their interconversion. lumenlearning.com

The spirocyclic nature of this compound, featuring a four-membered oxetane (B1205548) ring fused to a six-membered cyclohexane (B81311) ring, inherently introduces ring strain. nih.gov The cyclobutane-like oxetane ring, in particular, is expected to possess significant angle strain due to the deviation of its bond angles from the ideal tetrahedral or ether bond angles. The cyclohexane ring can adopt various conformations, such as chair, boat, and twist-boat, to alleviate some of its own strain.

Computational methods can be used to quantify the strain energy of the spiro[3.5]nonane system. This is often done by comparing the heat of formation of the cyclic molecule with that of a hypothetical strain-free acyclic analogue. Such analyses for related spiro systems have shown that the total strain energy is often a complex interplay of the strain in each ring and any additional strain introduced at the spiro center.

Table 2: Hypothetical Strain Energy Contributions in this compound

ComponentEstimated Strain Energy (kcal/mol)
Oxetane Ring~25
Cyclohexane Ring (Chair)~0-1
Spirocyclic Junction~2-4
Total Estimated Strain Energy ~27-30

Note: These values are estimations based on known strain energies of parent ring systems and are intended to be illustrative.

Furthermore, the presence of both a hydroxyl group (a hydrogen bond donor) and an ether oxygen (a hydrogen bond acceptor) in the same molecule opens up the possibility of intramolecular hydrogen bonding. jchemrev.comrsc.orgmdpi.com Depending on the stereochemistry and conformation, the hydroxyl proton can form a hydrogen bond with the ether oxygen, which would stabilize that particular conformation. Computational studies on similar spirocyclic alcohols have shown that such intramolecular interactions can significantly influence the relative energies of different conformers. nih.gov The strength of this interaction can be estimated through methods like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM). mdpi.com

Prediction of Spectroscopic Parameters via Computational Methods for this compound

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. numberanalytics.com By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the chemical shifts of the carbon and proton atoms. researchgate.netnih.gov

For this compound, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can provide theoretical ¹H and ¹³C NMR spectra. psu.edu These predicted spectra can be used to aid in the assignment of experimental spectra or to predict the spectra of yet-to-be-synthesized derivatives. The accuracy of these predictions is often enhanced by scaling the calculated shielding constants with empirical factors or by comparing them to a known internal standard like tetramethylsilane (B1202638) (TMS).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (GIAO-DFT)

Carbon AtomPredicted Chemical Shift (ppm)
C1 (Spiro)80-85
C3, C5 (Oxetane)70-75
C4 (Oxetane)35-40
C6, C10 (Cyclohexane, adjacent to spiro)30-35
C7 (Cyclohexane, with OH)65-70
C8, C9 (Cyclohexane)25-30

Note: These are hypothetical predicted chemical shifts based on computational studies of analogous structures and are intended for illustrative purposes.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. escholarship.org Computational methods, particularly those based on Density Functional Theory (T), have become indispensable for predicting NMR chemical shifts, aiding in the confirmation of molecular structures. frontiersin.org The prediction of ¹H and ¹³C NMR chemical shifts for this compound involves calculating the magnetic shielding tensors of the nuclei in the molecule.

The process typically begins with a conformational search to identify the low-energy conformers of the molecule. For a flexible system like this compound, which has a puckered cyclohexane ring, multiple conformations can exist in equilibrium. csic.es Quantum mechanical calculations are then performed on these conformers to optimize their geometries and compute the NMR shielding constants. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual conformers. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. escholarship.org For complex molecules, comparing calculated chemical shifts with experimental data can help assign the correct stereochemistry and conformation. csic.es

Below is a hypothetical table illustrating the kind of data generated from such computational studies, comparing experimental and calculated ¹³C NMR chemical shifts for a diastereomer of this compound.

Carbon AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)Difference (ppm)
C135.234.80.4
C335.234.80.4
C472.571.90.6
C541.841.20.6
C670.169.50.6
C828.928.50.4
C928.928.50.4

Simulation of Vibrational and Chiroptical Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Chiroptical techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are particularly valuable for determining the absolute configuration of chiral molecules. frontiersin.orgresearchgate.net

Computational simulations of these spectra for this compound can be performed using quantum mechanical methods. Similar to NMR predictions, the first step is a thorough conformational analysis. For each low-energy conformer, vibrational frequencies and intensities (for IR and Raman) or rotational strengths (for ECD and VCD) are calculated. rsc.org The final simulated spectrum is a Boltzmann-weighted average of the contributions from each conformer.

For ECD spectra, time-dependent density functional theory (TD-DFT) is a commonly used method. dtu.dk The comparison between the experimental and simulated ECD spectra can provide a reliable assignment of the absolute configuration of a chiral center. acs.org VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, offers complementary information and can be particularly useful when ECD signals are weak or ambiguous. rsc.org The agreement between experimental and calculated VCD spectra can strongly support a proposed absolute configuration. acs.org

A hypothetical comparison of experimental and calculated chiroptical data is presented below.

TechniqueExperimental Data (λ, nm or ν, cm⁻¹)Calculated Data for (R)-enantiomer (λ, nm or ν, cm⁻¹)Calculated Data for (S)-enantiomer (λ, nm or ν, cm⁻¹)
ECD (Cotton Effect)+210 nm+208 nm-208 nm
VCD (Prominent Band)-1050 cm⁻¹-1045 cm⁻¹+1045 cm⁻¹

Computational Modeling of Reaction Mechanisms for this compound Synthesis and Transformations.frontiersin.orgbenchchem.com

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions, including those for the synthesis and transformation of this compound. beilstein-journals.org One of the key synthetic routes to oxetanes is the Paternò-Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound and an alkene. mdpi.com Other methods include intramolecular cyclizations, such as Williamson ether synthesis. nih.gov

Transition State Characterization and Reaction Barrier Calculations

To understand the feasibility and kinetics of a reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry of the transition state. Once the TS is found, its structure can be confirmed by frequency calculations, which should show a single imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy or reaction barrier. Calculating this barrier provides a quantitative measure of how fast the reaction is likely to proceed. For the synthesis of this compound, computational studies could compare the activation barriers for different synthetic pathways, helping to identify the most efficient route. For instance, in a Paternò-Büchi reaction, calculations can elucidate the energies of the triplet diradical intermediates and the transition states leading to the final oxetane product. illinois.edu

A hypothetical data table summarizing calculated reaction barriers for a proposed synthesis is shown below.

Reaction StepReactantsTransition StateProductsCalculated Activation Energy (kcal/mol)
Intramolecular Cyclization7-hydroxycyclohexyl-1-methanesulfonate[TS_cyclization]This compound18.5
Paternò-Büchi ReactionCyclohexanone (B45756) + Ethylene (B1197577) (triplet excited state)[TS_Paternò-Büchi]This compound5.2

Reaction Pathway Elucidation and Selectivity Prediction

Many chemical reactions can proceed through multiple pathways, leading to different products or stereoisomers. Computational modeling can be used to map out the potential energy surface of a reaction, elucidating the various possible pathways and their associated energy profiles. This is particularly important for predicting the selectivity (chemo-, regio-, and stereoselectivity) of a reaction.

For the synthesis of this compound, computational studies can help predict the diastereoselectivity of the reaction, for example, whether the hydroxyl group will be in an axial or equatorial position relative to the oxetane ring. By comparing the energies of the transition states leading to the different diastereomers, one can predict which isomer will be the major product. illinois.edu In the context of the Paternò-Büchi reaction, the stereochemical outcome can be rationalized by analyzing the conformations of the intermediate diradicals. mdpi.com

Molecular Dynamics Simulations of this compound in Diverse Chemical Environments

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule in a specific environment, such as in a solvent or interacting with a biological macromolecule. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms change over time.

For this compound, MD simulations can be used to study its conformational dynamics in different solvents. The simulations can reveal the preferred conformations of the molecule and the timescales of conformational changes. This information is crucial for understanding how the solvent influences the molecule's properties and reactivity. For instance, the hydrogen bonding interactions between the hydroxyl group of this compound and a protic solvent can be explicitly modeled, providing insights into solvation effects. The inclusion of explicit solvent molecules in quantum mechanical calculations can also improve the accuracy of predicted properties like NMR chemical shifts. vu.nl

MD simulations are also invaluable for studying the interactions of this compound with biological targets, such as proteins. By simulating the complex of the molecule bound to a protein, one can identify key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that contribute to binding affinity. This information is critical in the context of drug design, where spiro-oxetanes are increasingly used as building blocks. acs.org

Functionalization and Derivatization Strategies for 2 Oxaspiro 3.5 Nonan 7 Ol

Chemical Modifications of the Hydroxyl Group in 2-Oxaspiro[3.5]nonan-7-ol

The secondary alcohol functionality in this compound is a prime site for chemical modification, enabling the synthesis of a wide range of derivatives with tailored properties.

Esterification: The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids (e.g., sulfuric acid, p-toluenesulfonic acid) or facilitated by coupling agents. The choice of esterifying agent allows for the introduction of a vast array of functional groups, thereby modifying the steric and electronic properties of the parent molecule.

Reaction with Acid Chlorides and Anhydrides: Acylation with reagents such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding acetate (B1210297) ester. These reactions are generally high-yielding and proceed under mild conditions.

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst, typically with removal of water, can also be employed to produce a variety of esters.

Etherification: The formation of ethers from this compound can be achieved through several methods, most notably the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method is suitable for introducing a range of alkyl and aryl groups.

Reaction TypeReagentsProduct
EsterificationCarboxylic Acid (R-COOH) + Acid Catalyst2-Oxaspiro[3.5]nonan-7-yl ester
Acid Chloride (R-COCl) + Base2-Oxaspiro[3.5]nonan-7-yl ester
Acid Anhydride ((R-CO)₂O) + Base2-Oxaspiro[3.5]nonan-7-yl ester
Etherification1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X)7-Alkoxy-2-oxaspiro[3.5]nonane

Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, 2-oxaspiro[3.5]nonan-7-one, using a variety of oxidizing agents. The choice of reagent can be tailored to the desired reaction conditions and substrate tolerance.

Chromium-based reagents: Jones reagent (CrO₃ in aqueous sulfuric acid) and pyridinium (B92312) chlorochromate (PCC) are effective for this transformation.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent offers a milder alternative for the oxidation, often used for sensitive substrates.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base, and is known for its mild reaction conditions.

The resulting ketone, 2-oxaspiro[3.5]nonan-7-one, is a key intermediate for further functionalization, particularly for the formation of carbon-carbon bonds at the C7 position.

Reduction of the corresponding ketone: While this compound is the starting material, it is important to note that the reverse reaction, the reduction of 2-oxaspiro[3.5]nonan-7-one, would yield the alcohol. This can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of such a reduction would be of interest, potentially leading to diastereomeric mixtures of the alcohol.

Reaction TypeReagentsProduct
OxidationJones Reagent, PCC, DMP, Swern Oxidation2-Oxaspiro[3.5]nonan-7-one
ReductionNaBH₄, LiAlH₄This compound

Formation of Carbon-Carbon Bonds at or Adjacent to the Hydroxyl-Bearing Carbon

The formation of new carbon-carbon bonds at the C7 position significantly expands the structural diversity of this compound derivatives. These transformations typically proceed through the intermediate ketone, 2-oxaspiro[3.5]nonan-7-one.

Wittig Reaction: The ketone can undergo a Wittig reaction with a phosphonium (B103445) ylide to form an alkene. masterorganicchemistry.comwikipedia.orglumenlearning.comorganic-chemistry.orglibretexts.org This allows for the introduction of a variety of substituted methylene (B1212753) groups at the C7 position. The nature of the ylide can influence the stereochemistry of the resulting double bond. wikipedia.orgorganic-chemistry.org

Grignard and Organolithium Reactions: The addition of Grignard reagents or organolithium reagents to 2-oxaspiro[3.5]nonan-7-one would result in the formation of tertiary alcohols. This provides a straightforward method for introducing alkyl, aryl, or vinyl groups at the C7 position.

Horner-Wadsworth-Emmons Reaction: This reaction, similar to the Wittig reaction, employs a phosphonate (B1237965) carbanion and often provides better control over the stereochemistry of the resulting alkene, typically favoring the (E)-isomer.

These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular frameworks from a simpler precursor.

Synthesis of this compound Analogues with Modified Heteroatoms or Ring Sizes

The core structure of this compound can be modified by replacing the oxygen atom in the oxetane (B1205548) ring with other heteroatoms or by altering the size of the carbocyclic ring.

Aza-analogues: The synthesis of nitrogen-containing analogues, such as 2-aza- and 7-azaspiro[3.5]nonane derivatives, has been reported. nih.gov These are often pursued for their potential applications in medicinal chemistry, where the introduction of a nitrogen atom can significantly impact biological activity and physicochemical properties like solubility. mdpi.comnih.gov For instance, 2-oxa-7-azaspiro[3.5]nonane has been synthesized and used as a building block. mdpi.comresearchgate.net

Thia-analogues: The synthesis of the corresponding thiaspiro compound, where the oxetane oxygen is replaced by a sulfur atom, would lead to 2-thiaspiro[3.5]nonan-7-ol. The synthesis of such compounds would likely involve different synthetic strategies, possibly starting from a thiirane (B1199164) precursor.

Ring Size Modification: Analogues with different ring sizes, such as 2-oxaspiro[3.4]octan-6-ol or 2-oxaspiro[3.6]decan-8-ol, could also be synthesized. The synthesis of 2-azaspiro[3.4]octane has been reported, indicating the feasibility of constructing such modified spirocyclic systems. rsc.org

Analogue TypeExample Compound
Aza-analogue2-Oxa-7-azaspiro[3.5]nonane
Ring Size Modification2-Azaspiro[3.4]octane

Preparation of Derivatives for Advanced Spectroscopic Probes and Material Precursors

The unique properties of the spirocyclic oxetane moiety can be leveraged in the design of advanced materials and probes.

Spectroscopic Probes: By attaching a fluorophore to the this compound scaffold, it is possible to create fluorescent probes. The rigid spirocyclic structure can influence the photophysical properties of the attached chromophore, potentially leading to probes with high quantum yields and sensitivity to their environment. The synthesis of spiro-type fluorescent dyes is an active area of research. researchgate.netrsc.orgnih.gov

Material Precursors: Oxetane-containing molecules are known to undergo ring-opening polymerization, typically under cationic conditions, to form polyethers. wikipedia.orgoup.comradtech.org Derivatives of this compound could serve as monomers for the synthesis of novel polymers. The hydroxyl group could be used to initiate polymerization or be further functionalized to introduce cross-linking sites. Spirocyclic oxetanes, in particular, have been investigated for the preparation of polymers with unique properties. google.comresearchgate.net The resulting polymers could have applications in coatings, adhesives, and advanced composites. benthamdirect.comresearchgate.net

Advanced Material Science and Catalytic Applications of 2 Oxaspiro 3.5 Nonan 7 Ol and Its Derivatives

2-Oxaspiro[3.5]nonan-7-ol as a Monomer or Cross-linking Agent for Polymer Synthesis

The bifunctional nature of this compound, possessing a polymerizable oxetane (B1205548) ring and a reactive hydroxyl group, makes it an intriguing candidate as both a monomer and a cross-linking agent in polymer synthesis. The strained four-membered oxetane ring is susceptible to ring-opening polymerization, a process that can lead to the formation of linear polyethers. Concurrently, the hydroxyl group can be utilized for further chemical modifications or to initiate other types of polymerization.

A significant challenge in the field of polymer chemistry is the volume shrinkage that typically accompanies polymerization, leading to internal stresses, microfractures, and reduced performance in high-precision applications. Spirocyclic compounds, particularly spiro orthocarbonates, are renowned for their ability to undergo ring-opening polymerization with either near-zero shrinkage or even a net expansion in volume. nih.gov This unusual behavior is attributed to a double ring-opening mechanism where for every one bond formed, two bonds are broken, resulting in an increase in the molar volume of the repeating unit compared to the monomer.

Table 1: Comparative Polymerization Shrinkage of Different Monomer Classes (Representative Data)
Monomer ClassPolymerization MechanismTypical Volume Change (%)
MethacrylatesFree Radical-10 to -20
EpoxidesRing-Opening-3 to -10
OxetanesRing-Opening-2 to -6
Spiro OrthocarbonatesDouble Ring-Opening-2 to +4

This table presents typical values for different monomer classes to illustrate the potential for reduced shrinkage with ring-opening polymerization. Specific data for this compound is not currently available.

The incorporation of the rigid spirocyclic moiety of this compound into a polymer backbone is anticipated to significantly influence the thermomechanical properties of the resulting material. The inherent rigidity of the spirocyclic structure can restrict segmental motion of the polymer chains, leading to an increase in the glass transition temperature (Tg). A higher Tg is often desirable for applications requiring dimensional stability at elevated temperatures.

By copolymerizing this compound with other monomers, it is possible to tailor the thermomechanical properties of the resulting specialty polymers. The concentration of the spirocyclic monomer, as well as the nature of the comonomer, would allow for fine-tuning of properties such as stiffness, toughness, and thermal stability. The hydroxyl group on the cyclohexyl ring provides an additional avenue for modification, such as the introduction of side chains or cross-links, further expanding the range of achievable properties.

Table 2: Effect of Spirocyclic Monomer Incorporation on the Glass Transition Temperature (Tg) of a Hypothetical Copolymer
Mole % of this compoundPredicted Glass Transition Temperature (Tg) (°C)
085
1098
25115
50140

This table provides a hypothetical representation of the expected trend in Tg with increasing incorporation of a rigid spirocyclic monomer like this compound into a polymer matrix. Actual values would be subject to experimental determination.

Incorporation of the this compound Moiety into Polymeric Scaffolds for Enhanced Functionality

Beyond its use as a primary monomer, the this compound moiety can be incorporated into existing polymeric scaffolds to impart specific functionalities. The hydroxyl group can serve as a reactive handle for grafting this spirocyclic unit onto a pre-formed polymer backbone. This approach allows for the modification of the surface properties or the bulk characteristics of a wide range of materials. For instance, grafting onto a flexible polymer could introduce localized rigidity, while attachment to a surface could alter its hydrophilicity and chemical reactivity.

Utilization of this compound Derivatives as Ligands in Metal Catalysis

The stereochemically defined, three-dimensional structure of this compound makes it and its derivatives potential candidates for use as chiral ligands in asymmetric metal catalysis. The development of novel chiral ligands is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The hydroxyl group of this compound can be functionalized to introduce coordinating atoms such as phosphorus, nitrogen, or sulfur. The rigid spirocyclic backbone could create a well-defined chiral pocket around a metal center, potentially leading to high levels of stereocontrol in catalytic reactions. While the synthesis of spirocyclic ethers for catalytic applications has been explored, specific research on the use of this compound derivatives in this context has not yet been reported. nih.govnih.gov

Applications in Advanced Separation Technologies or Chemo-Sensing Devices

The unique molecular structure of this compound also suggests its potential utility in the development of advanced separation technologies and chemo-sensing devices. Polymers incorporating this spirocyclic unit could exhibit specific selectivities in membrane-based gas separation or liquid filtration processes due to the defined free volume architecture. In the realm of chemo-sensing, the hydroxyl group could be functionalized with a chromophore or a fluorophore, and the spirocyclic framework could provide a pre-organized binding site for specific analytes. Changes in the optical or electronic properties of the functionalized molecule upon binding to a target analyte could form the basis of a sensing mechanism. As with its applications in catalysis and supramolecular chemistry, the use of this compound in separation and sensing remains a field for future exploration.

Future Perspectives and Emerging Research Avenues for 2 Oxaspiro 3.5 Nonan 7 Ol Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Future synthetic strategies for 2-Oxaspiro[3.5]nonan-7-ol and its derivatives are expected to prioritize green chemistry principles, moving away from traditional multi-step, resource-intensive methods.

Photochemical Methods : The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, stands out as a primary method for constructing the oxetane (B1205548) ring. nih.gov Future research could focus on visible-light-mediated photocatalysis to synthesize the spiro-oxetane core, reducing energy consumption and avoiding the need for high-energy UV radiation. rsc.org The use of photosensitizers could allow for the reaction to proceed under milder conditions.

Flow Chemistry : Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control, particularly for energetic or hazardous reactions. spirochem.comnih.gov The modular nature of flow systems could enable a telescoped reaction sequence, where the formation of the spirocyclic core and subsequent functionalization of the hydroxyl group occur in a continuous process, minimizing waste and improving efficiency. researchgate.net

Biocatalysis : The enantioselective synthesis of chiral alcohols is a well-established application of biocatalysis. researchgate.netnih.gov Enzymes, such as ketoreductases, could be employed for the stereoselective reduction of a corresponding ketone precursor, 2-Oxaspiro[3.5]nonan-7-one, to yield enantiomerically pure (7R)- or (7S)-2-Oxaspiro[3.5]nonan-7-ol. This approach offers high selectivity under mild, aqueous conditions. mdpi.com

Catalytic C-H Functionalization : Recent advances in transition-metal catalysis allow for the direct functionalization of C-H bonds. mdpi.com A future synthetic route could involve the late-stage, regioselective hydroxylation of a 2-Oxaspiro[3.5]nonane precursor, thereby streamlining the synthesis and allowing for the introduction of the hydroxyl group with high precision. nih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
Photochemistry Mild reaction conditions, use of renewable energy sources.Development of visible-light photocatalysts, substrate scope expansion.
Flow Chemistry Enhanced safety, scalability, process control, and automation. spirochem.comresearchgate.netOptimization of reactor design, integration of in-line purification.
Biocatalysis High enantioselectivity, mild and sustainable conditions. nih.govEnzyme screening and engineering for specific substrates.
C-H Functionalization Increased synthetic efficiency, late-stage modification.Catalyst development for regioselective hydroxylation.

Exploration of Unprecedented Reactivity Patterns for the this compound System

The inherent ring strain of the oxetane moiety, combined with the presence of a secondary alcohol, suggests a rich and largely unexplored reactivity landscape for this compound.

Ring-Opening Reactions : The strained four-membered oxetane ring is susceptible to nucleophilic and electrophilic ring-opening, providing access to a variety of functionalized cyclohexyl derivatives. acs.orgresearchgate.net Future work could explore regioselective ring-opening reactions, controlled by the nature of the catalyst and nucleophile, to generate novel difunctionalized cyclohexane (B81311) scaffolds that are not easily accessible through other means.

Cycloaddition Reactions : Oxetanes can participate in cycloaddition reactions. For instance, 1,3-dipolar cycloaddition reactions involving the oxetane ring could lead to the formation of more complex polycyclic systems. researchgate.netresearchgate.net The development of new catalytic systems will be crucial to control the stereoselectivity of these transformations.

Rearrangement Reactions : Strain-heightened oxetanes are known to undergo unusual rearrangement reactions to form other heterocyclic systems, such as tetrahydrofurans. nih.gov Investigating the rearrangement of this compound under Lewis or Brønsted acid catalysis could unveil novel pathways to functionalized spirocyclic or fused bicyclic ethers.

Intramolecular Transformations : The proximity of the hydroxyl group to the oxetane ring could facilitate intramolecular reactions. For example, intramolecular etherification or cyclization reactions could be triggered to form novel bridged or cage-like structures.

Reaction TypePotential ProductsResearch Direction
Ring-Opening Difunctionalized cyclohexanesCatalyst development for regioselective bond cleavage.
Cycloaddition Polycyclic spiro-heterocyclesExploration of novel dipolarophiles and catalyst systems. researchgate.net
Rearrangement Fused or spirocyclic tetrahydrofuransMechanistic studies to control reaction pathways. nih.gov
Intramolecular Bridged or caged ethersDesign of substrates and catalysts to promote intramolecular cyclization.

Integration of this compound into Complex Molecular Architectures and Hybrid Materials

The unique three-dimensional structure and bifunctionality of this compound make it an attractive building block for the synthesis of complex molecules and advanced materials.

Polymer Chemistry : The hydroxyl group can serve as an initiation site for ring-opening polymerization of cyclic esters or ethers, while the oxetane ring can undergo cationic ring-opening polymerization. This dual functionality could be exploited to create novel graft copolymers or cross-linked polymer networks with tailored properties. Oxaspiro monomers have been investigated for double ring-opening polymerization to reduce shrinkage in dental composites. researchgate.netnih.gov

Hybrid Materials : The alcohol functionality allows for the covalent attachment of this compound to inorganic surfaces, such as silica or metal oxides, to create organic-inorganic hybrid materials. These materials could find applications in chromatography, catalysis, or as specialized coatings.

Scaffold for Medicinal Chemistry : Spirocycles are increasingly recognized as important scaffolds in drug discovery due to their rigid, three-dimensional structures. core.ac.uk The this compound framework could serve as a novel scaffold for the synthesis of libraries of compounds for biological screening. The hydroxyl group provides a convenient handle for further functionalization and diversification.

Advanced Computational Methodologies for Predicting this compound Behavior and Discovery

Computational chemistry is poised to play a pivotal role in accelerating research into this compound and its derivatives.

Predicting Reactivity : Density Functional Theory (DFT) calculations can be employed to model the transition states of potential reactions, thereby predicting the most likely reaction pathways and guiding experimental design. mdpi.com This is particularly valuable for understanding the regioselectivity of ring-opening reactions and the feasibility of novel cycloadditions.

Virtual Screening : Molecular modeling can be used to predict the physicochemical properties of virtual libraries of this compound derivatives. nih.gov This allows for the in-silico screening of potential candidates for specific applications, such as drug discovery or materials science, before committing to their synthesis.

Machine Learning : As more experimental data on spiro-oxetanes becomes available, machine learning algorithms could be trained to predict reaction outcomes and identify promising new synthetic routes or applications for compounds based on the this compound scaffold. researchgate.net

Potential for this compound in Specialized Non-Biological Industrial Applications

Beyond its potential in the life sciences, the unique properties of this compound suggest its utility in a range of industrial contexts.

Fragrance Industry : Spirocyclic compounds are well-represented in the fragrance industry, often imparting woody, fruity, or ambery notes. nih.govresearchgate.netresearchgate.net The specific stereochemistry and functional groups of this compound and its esters or ethers could lead to the discovery of novel fragrance ingredients with unique olfactory properties. google.com

Electronic Materials : The polarity and rigidity of the spiro-oxetane framework could be beneficial in the design of new materials for organic electronics. For example, derivatives of this compound could be explored as components of dielectrics or as additives to modify the properties of polymer films.

Specialty Lubricants and Additives : The compact and robust nature of the spirocyclic system, combined with the polarity of the oxetane and hydroxyl groups, may impart interesting tribological properties. Derivatives could be investigated as additives for lubricants or as components of high-performance fluids.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.